molecular formula C13H20N2O3 B4736972 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide

2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide

Cat. No. B4736972
M. Wt: 252.31 g/mol
InChI Key: DJJCYOPYGONMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide, also known as DMF or Tecfidera, is a small molecule drug used for the treatment of multiple sclerosis (MS). It is a prodrug that is converted to its active form, monomethyl fumarate (MMF), in the body. DMF has been shown to have anti-inflammatory and neuroprotective effects, making it a promising therapeutic agent for MS and other neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of antioxidant and anti-inflammatory genes, and activation of this pathway has been shown to have neuroprotective effects in animal models of MS and other neurodegenerative diseases.
Biochemical and Physiological Effects:
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has been shown to have a number of biochemical and physiological effects, including the activation of the Nrf2 pathway, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell function. These effects are thought to contribute to the neuroprotective and anti-inflammatory effects of 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide.

Advantages and Limitations for Lab Experiments

2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide can also be toxic at high concentrations, and care must be taken to ensure that experimental conditions are appropriate for the intended use.

Future Directions

There are several potential future directions for research on 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide and its therapeutic potential. These include the development of new formulations and delivery methods to improve its efficacy and reduce side effects, the investigation of its potential use in other neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Additionally, there is a need for further research into the long-term safety and efficacy of 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide in MS patients.

Scientific Research Applications

2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has been extensively studied for its therapeutic potential in MS. Clinical trials have shown that 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide can reduce the frequency of relapses and slow down the progression of disability in MS patients. In addition, 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has been shown to have anti-inflammatory effects in animal models of MS and other neurodegenerative diseases, suggesting that it may have broader therapeutic applications.

properties

IUPAC Name

2,5-dimethyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-10-9-12(11(2)18-10)13(16)14-3-4-15-5-7-17-8-6-15/h9H,3-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJCYOPYGONMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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